![molecular formula C12H18O2S B15208707 (1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-49-6](/img/structure/B15208707.png)
(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is an organic compound that features a cyclohexanol ring substituted with a 2,5-dimethylfuran-3-ylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol typically involves the reaction of 2,5-dimethylfuran-3-thiol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethyl sulfoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted furan derivatives.
科学的研究の応用
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules
作用機序
The mechanism by which Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,5-Dimethylfuran: A simpler derivative of furan with potential biofuel applications.
2,5-Dimethyltetrahydrofuran: A saturated analog of 2,5-dimethylfuran with different chemical properties.
Uniqueness
Trans-2-((2,5-dimethylfuran-3-yl)thio)cyclohexanol is unique due to the presence of both a furan ring and a cyclohexanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61295-49-6 |
|---|---|
分子式 |
C12H18O2S |
分子量 |
226.34 g/mol |
IUPAC名 |
(1R,2R)-2-(2,5-dimethylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C12H18O2S/c1-8-7-12(9(2)14-8)15-11-6-4-3-5-10(11)13/h7,10-11,13H,3-6H2,1-2H3/t10-,11-/m1/s1 |
InChIキー |
MRCIRGIJKHZXFW-GHMZBOCLSA-N |
異性体SMILES |
CC1=CC(=C(O1)C)S[C@@H]2CCCC[C@H]2O |
正規SMILES |
CC1=CC(=C(O1)C)SC2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)

![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)
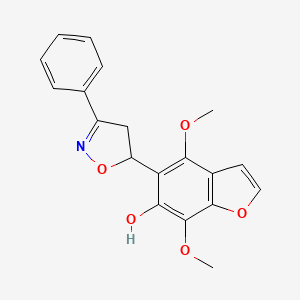
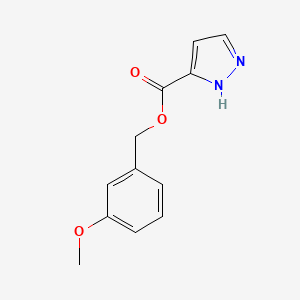
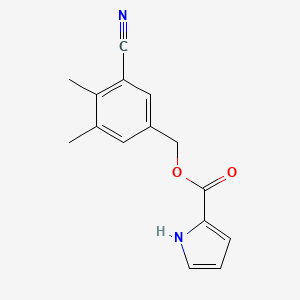

![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
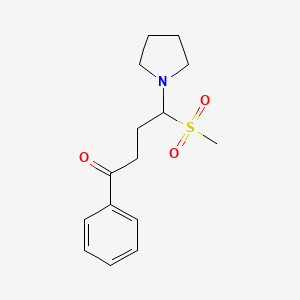
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)
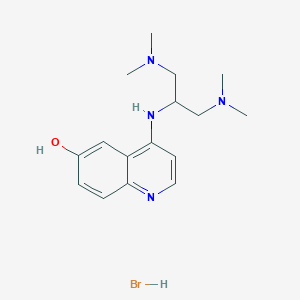
![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)

